

Benchmarking the purity of synthesized 5-Methoxypyrimidin-4-ol against standards

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Compound of Interest

Compound Name: 5-Methoxypyrimidin-4-ol

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Benchmarking Purity: A Comparative Guide to Synthesized 5-Methoxypyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthesized **5-Methoxypyrimidin-4-ol** against established standards. Ensuring high purity is critical for reproducible research and the development of safe and effective pharmaceuticals. This document outlines objective comparisons, supported by experimental data and detailed methodologies, to aid in the quality assessment of this important chemical intermediate.

Comparative Purity Analysis

The purity of newly synthesized **5-Methoxypyrimidin-4-ol** should be rigorously compared against a certified reference material (CRM) or a well-characterized in-house standard. The following table summarizes typical quantitative data obtained from High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, two of the most powerful and commonly used techniques for purity assessment in the pharmaceutical industry.^{[1][2][3][4]}

Parameter	Synthesized Batch A	Synthesized Batch B	Commercial Standard (CRM)	Acceptance Criteria
Purity by HPLC (Area %)	99.85%	99.52%	≥ 99.9%	≥ 99.5%
Major Impurity 1 (Area %)	0.08%	0.25%	≤ 0.05%	≤ 0.1%
Major Impurity 2 (Area %)	0.04%	0.15%	Not Detected	≤ 0.1%
Total Impurities (Area %)	0.15%	0.48%	≤ 0.1%	≤ 0.5%
Purity by qNMR (w/w %)	99.7%	99.4%	99.9 ± 0.1%	≥ 99.0%
Residual Solvents (ppm)	< 100	250	< 50	As per ICH Q3C
Water Content (Karl Fischer, %)	0.12%	0.25%	≤ 0.1%	≤ 0.5%

Experimental Protocols

Detailed and validated analytical methods are crucial for obtaining reliable and reproducible purity data. The following are standard protocols for HPLC and qNMR analysis of **5-Methoxypyrimidin-4-ol**.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of **5-Methoxypyrimidin-4-ol** and its potential process-related impurities. The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Elution:
 - 0-5 min: 5% B
 - 5-20 min: 5% to 95% B
 - 20-25 min: 95% B
 - 25.1-30 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.^{[1][2][3][8]} Purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum and signals that do not overlap with the analyte signals.

- Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **5-Methoxypyrimidin-4-ol** into an NMR tube.
 - Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
 - Add a precise volume (e.g., 0.75 mL) of the deuterated solvent.
 - Ensure complete dissolution by gentle vortexing or sonication.
- Acquisition Parameters:
 - Pulse Program: A standard 90° pulse sequence.
 - Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
 - Number of Scans: 8 or 16, sufficient to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Carefully integrate a well-resolved, non-exchangeable proton signal from **5-Methoxypyrimidin-4-ol** and a signal from the internal standard.
- Purity Calculation: The weight/weight (w/w) percentage purity is calculated using the following formula:

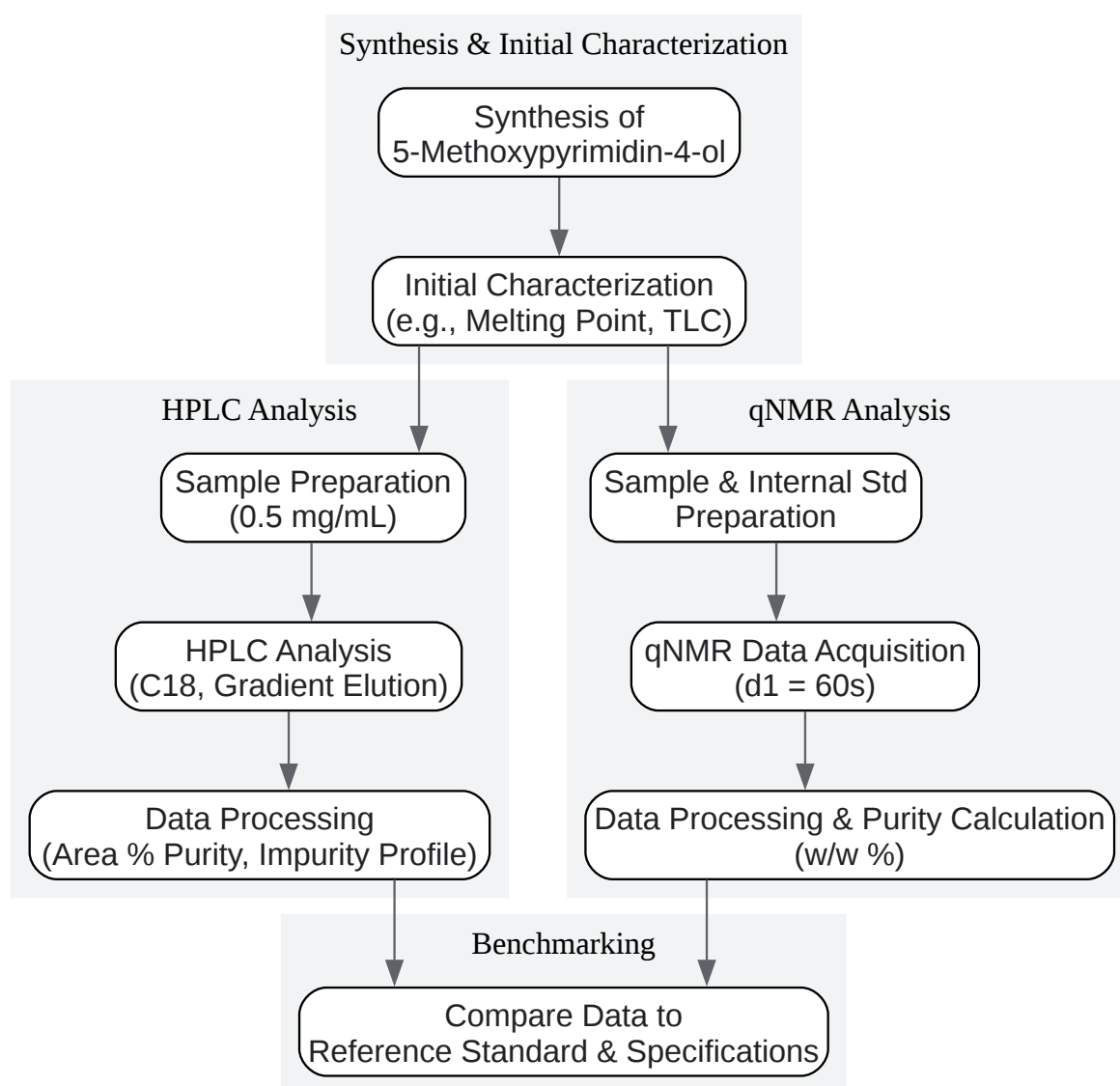
Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight

- m = mass
- Purity_std = Purity of the internal standard

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and analytical processes.



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Caption: Workflow for the purity assessment of synthesized **5-Methoxypyrimidin-4-ol**.



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Caption: Logical pathway for HPLC method development and validation.

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References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pharmacognosy.pharmacy.uic.edu [pharmacognosy.pharmacy.uic.edu]
- 4. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
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